N-butyl-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-ethylacetamide
Description
Properties
IUPAC Name |
N-butyl-2-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanyl-N-ethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N5OS/c1-5-7-13-27(6-2)22(30)18-31-24-23(25-11-12-26-24)29-16-14-28(15-17-29)21-10-8-9-19(3)20(21)4/h8-12H,5-7,13-18H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKAVHZQBYKBPNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C(=O)CSC1=NC=CN=C1N2CCN(CC2)C3=CC=CC(=C3C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-butyl-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-ethylacetamide, with the CAS number 1030087-48-9, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Structure:
- Molecular Formula: CHNOS
- Molecular Weight: 441.6 g/mol
The compound features a complex structure that includes a piperazine ring and a pyrazine moiety, which are known to contribute to various biological activities.
Pharmacological Profile
-
Antidepressant Activity:
Research indicates that compounds similar to this compound exhibit antidepressant-like effects. Studies have shown that modifications in the piperazine and pyrazine components can enhance serotonin receptor affinity, potentially leading to improved mood regulation . -
Antipsychotic Properties:
The presence of the piperazine ring is associated with antipsychotic activity. Compounds with similar structures have been investigated for their ability to modulate dopamine receptors, particularly D2 receptors, which are critical in the treatment of schizophrenia and other psychotic disorders . -
Neuroprotective Effects:
Preliminary studies suggest that this compound may possess neuroprotective properties. It has been hypothesized that it could mitigate oxidative stress and inflammation in neuronal cells, contributing to its potential in treating neurodegenerative diseases .
The exact mechanism of action for this compound remains to be fully elucidated. However, it is believed to involve:
- Serotonin Receptor Modulation: Enhancing serotonin transmission may play a crucial role in its antidepressant effects.
- Dopamine Receptor Interaction: The modulation of dopamine pathways is essential for its potential antipsychotic effects.
Study 1: Antidepressant-Like Effects
A study conducted on rodent models demonstrated that administration of N-butyl derivatives resulted in significant reductions in depressive-like behaviors when assessed using forced swim tests. The compound showed a dose-dependent response, indicating its efficacy at various concentrations .
Study 2: Neuroprotective Properties
In vitro assays indicated that N-butyl derivatives could reduce neuronal cell death induced by oxidative stress. The compound was able to decrease levels of reactive oxygen species (ROS) and improve cell viability in cultured neurons .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s structural uniqueness lies in its 2,3-dimethylphenylpiperazine and N-butyl-N-ethylacetamide groups. Below is a comparative analysis with key analogues:
Physicochemical and Pharmacological Properties
- Receptor Binding : Piperazine derivatives with substituted aryl groups (e.g., 2,4-dichlorophenyl in 7o ) show enhanced selectivity for dopamine receptors. The target compound’s 2,3-dimethylphenyl group may similarly influence receptor affinity, though steric effects from the dimethyl substituents could alter binding kinetics.
- Thermal Stability : Melting points for analogues like 8b (241–242°C) and 8d (207–209°C) suggest that bulkier substituents (e.g., trifluoromethyl) increase crystallinity, whereas methoxy groups reduce it.
Crystallographic and Conformational Insights
- Molecular Geometry: In N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (), the nitro group’s torsion angle (-16.7°) indicates slight non-planarity with the benzene ring . Similar distortions in the target compound’s piperazine-pyrazine system may influence intermolecular interactions.
- Hydrogen Bonding : Analogues like 8b and 8c exhibit intermolecular H-bonding via acetamide carbonyl groups, a feature critical for crystal packing and solubility.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-butyl-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-ethylacetamide, and how can purity be ensured?
- Methodology :
- Multi-step synthesis : Begin with coupling 4-(2,3-dimethylphenyl)piperazine to a pyrazine scaffold via nucleophilic aromatic substitution. Introduce the sulfanylacetamide moiety using thiol-ene chemistry or SN2 displacement .
- Purification : Employ column chromatography (e.g., silica gel with gradients of methanol/dichloromethane) and recrystallization in aprotic solvents (e.g., ethyl acetate/hexane) .
- Characterization : Confirm structure via -/-NMR (DMSO-d6 or CDCl3) and high-resolution mass spectrometry (HRMS). Purity ≥95% should be verified via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can researchers validate the structural integrity of this compound in solution?
- Methodology :
- Dynamic NMR : Assess rotational barriers of the N-butyl and N-ethyl groups to confirm restricted bond rotation, which may impact biological activity .
- Stability studies : Monitor degradation in buffers (pH 1–10) at 37°C over 48 hours using UV-Vis spectroscopy (λ = 250–300 nm) to identify labile bonds (e.g., thioether or amide linkages) .
Advanced Research Questions
Q. What computational strategies can predict the compound’s binding affinity for dopamine or serotonin receptors?
- Methodology :
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with D3/D4 or 5-HT1A receptors. Prioritize piperazine and pyrazine motifs as key pharmacophores .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of receptor-ligand complexes. Calculate binding free energies (MM-PBSA) and compare to known agonists/antagonists (e.g., aripiprazole analogs) .
- Validate experimentally : Perform radioligand displacement assays (e.g., -spiperone for D2-like receptors) using HEK293 cells expressing cloned receptors .
Q. How can contradictory data on metabolic stability be resolved?
- Methodology :
- Comparative CYP profiling : Incubate the compound with human liver microsomes (HLMs) and recombinant CYP isoforms (e.g., CYP3A4, CYP2D6). Quantify metabolites via LC-MS/MS .
- Species-specific differences : Test parallel metabolism in rat/mouse microsomes to identify interspecies variability in oxidation pathways (e.g., N-dealkylation vs. sulfoxidation) .
- Structural optimization : Introduce electron-withdrawing groups (e.g., -CF3) on the pyrazine ring to block CYP-mediated degradation .
Q. What experimental designs are optimal for elucidating structure-activity relationships (SAR) in this compound class?
- Methodology :
- Analog synthesis : Systematically modify substituents on (i) the piperazine aryl group (e.g., 2,3-dimethyl vs. 2,4-dichloro) and (ii) the acetamide chain (e.g., N-ethyl vs. N-cyclopropyl) .
- Biological assays : Test analogs in parallel for receptor binding (IC50), functional activity (cAMP/G protein assays), and cytotoxicity (MTT assay in HepG2 cells) .
- Data analysis : Apply multivariate statistics (e.g., PCA or CoMFA) to correlate structural features with activity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for similar piperazine-pyrazine hybrids?
- Methodology :
- Reaction condition audit : Compare solvent polarity (e.g., DMF vs. THF), base strength (e.g., K2CO3 vs. DBU), and temperature (room temp vs. reflux) across studies .
- Side-product analysis : Use LC-MS to identify byproducts (e.g., dimerization or over-alkylation) that reduce yield. Optimize stoichiometry (e.g., 1.2 equiv of piperazine derivative) .
- Reproducibility testing : Repeat reactions in triplicate under standardized conditions (e.g., inert atmosphere, anhydrous solvents) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
